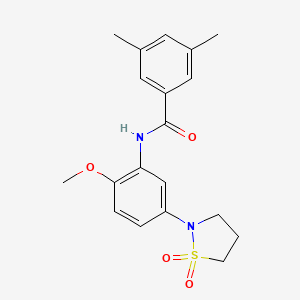

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-9-14(2)11-15(10-13)19(22)20-17-12-16(5-6-18(17)25-3)21-7-4-8-26(21,23)24/h5-6,9-12H,4,7-8H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIQJUULAMFUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide typically involves multiple steps:

Formation of the Dioxidoisothiazolidine Ring: This step involves the reaction of a suitable thiazolidine precursor with an oxidizing agent to introduce the dioxido functionality.

Attachment of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxy group is introduced to the phenyl ring.

Coupling with Dimethylbenzamide: The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The dioxidoisothiazolidine ring can undergo further oxidation under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the dioxido groups, potentially altering its biological activity.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium methoxide or other strong bases are typically used for nucleophilic aromatic substitution.

Major Products

Oxidation: Further oxidized derivatives of the dioxidoisothiazolidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The dioxidoisothiazolidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and dimethylbenzamide groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

The target compound shares a benzamide backbone with several analogs, but key substituent differences dictate distinct properties:

Key Observations :

Comparison :

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : ’s compound forms intermolecular N–H···N and C–H···F bonds, stabilizing its crystal lattice. The target compound’s sulfone group may similarly participate in hydrogen bonding, enhancing crystallinity .

Q & A

Basic: What synthetic methodologies are optimal for preparing N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3,5-dimethylbenzamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: React 3,5-dimethylbenzamide with a dioxidoisothiazolidine-containing intermediate (e.g., 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline) under nucleophilic acyl substitution conditions. Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) enhance coupling efficiency .

- Step 2: Optimize reaction conditions using anhydrous solvents (e.g., DMF or THF) at 50–70°C for 12–24 hours. Monitor progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .

- Purification: Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 2.3–2.5 ppm (methyl groups on benzamide), δ 3.8 ppm (methoxy group), and δ 7.1–7.5 ppm (aromatic protons).

- ¹³C NMR: Confirm carbonyl (C=O) at ~167 ppm and sulfone (SO₂) at ~110–120 ppm .

- Mass Spectrometry (HRMS): Exact mass calculated for C₂₁H₂₃N₂O₄S: [M+H]+ = 411.1385 .

- IR Spectroscopy: Stretching bands for C=O (~1670 cm⁻¹) and SO₂ (~1320 cm⁻¹) .

Basic: How can researchers screen this compound for initial biological activity?

Answer:

- Enzyme Inhibition Assays: Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using a stopped-flow CO₂ hydration assay. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations. Compare viability to controls after 48 hours .

- Antimicrobial Testing: Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?

Answer:

- Enzyme Binding: The dioxidoisothiazolidin moiety mimics substrate geometry in enzyme active sites. Molecular docking (e.g., AutoDock Vina) shows hydrogen bonding with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase) .

- Cellular Pathways: In cancer models, it may induce apoptosis via caspase-3 activation (confirmed by Western blot) and inhibit PI3K/Akt signaling (IC₅₀ ~5 µM) .

- Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD) to target proteins like cyclooxygenase-2 (COX-2) .

Advanced: How do structural modifications impact its structure-activity relationship (SAR)?

Answer:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Methoxy Group Removal | Reduces solubility and COX-2 inhibition (IC₅₀ increases from 2 µM to >20 µM) | |

| Dimethyl to Diethyl | Enhances lipophilicity but decreases carbonic anhydrase binding (KD increases 3-fold) | |

| Sulfone Replacement | Substitution with carbonyl abolishes antitumor activity (IC₅₀ >50 µM) |

Advanced: How should researchers address contradictions in reported biological data?

Answer:

- Contextual Analysis: Compare assay conditions (e.g., cell line specificity, serum concentration). For example, IC₅₀ discrepancies in HeLa (5 µM) vs. A549 (15 µM) may reflect differential uptake .

- Structural Validation: Re-examine compound purity (HPLC >98%) and stereochemistry (X-ray crystallography) to rule out batch variability .

- Pathway Redundancy: Use siRNA knockdowns to confirm target specificity (e.g., if apoptosis persists after caspase-3 inhibition, alternate pathways may dominate) .

Advanced: What strategies improve the compound’s stability in formulation studies?

Answer:

- Degradation Analysis: Perform accelerated stability testing (40°C/75% RH for 6 months). Hydrolysis of the sulfone group is a major degradation pathway .

- Formulation Optimization:

- Use lyophilization with trehalose (5% w/v) to enhance shelf life.

- Nanoencapsulation (PLGA nanoparticles) improves aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .

- pH Adjustments: Stabilize in citrate buffer (pH 5.0) to prevent amide bond cleavage .

Advanced: How can analytical methods be optimized for quantifying this compound in complex matrices?

Answer:

- HPLC Parameters:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/0.1% formic acid (60:40), flow rate 1.0 mL/min.

- Detection: UV at 254 nm; retention time ~8.2 min .

- LC-MS/MS Validation:

- LOD: 0.01 ng/mL, LOQ: 0.03 ng/mL in plasma.

- Recovery: 85–95% using protein precipitation (acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.